molecular formula C17H18N4O2 B11002394 N-(4-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-(4-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B11002394
M. Wt: 310.35 g/mol
InChI Key: YQZPHKWIFXOPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a heterocyclic compound featuring a triazolopyridine core linked to a butanamide chain and a 4-methoxyphenyl group. Triazolopyridines are recognized for their diverse pharmacological activities, including antimicrobial, antiproliferative, and enzyme inhibitory properties . The methoxy group enhances solubility and modulates electronic effects, while the butanamide chain may influence molecular flexibility and target binding.

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C17H18N4O2/c1-23-14-10-8-13(9-11-14)18-17(22)7-4-6-16-20-19-15-5-2-3-12-21(15)16/h2-3,5,8-12H,4,6-7H2,1H3,(H,18,22)

InChI Key

YQZPHKWIFXOPQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 4-aminobutanoic acid with 4-methoxybenzoyl chloride, followed by cyclization with triazolopyridine. The detailed steps include:

  • Acylation Reaction:
    • 4-Aminobutanoic acid reacts with 4-methoxybenzoyl chloride to form the amide intermediate.
    • The reaction occurs under mild conditions and yields the desired amide.
  • Cyclization:
    • The amide intermediate undergoes cyclization with triazolopyridine.
    • The triazole ring forms, resulting in N-(4-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide.

Industrial Production:

Industrial-scale production typically involves optimized synthetic routes, purification steps, and quality control measures. Manufacturers ensure high yields and purity for commercial use.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions may yield different derivatives.

    Substitution: Substituents on the phenyl ring can be modified via substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various halogenating agents (e.g., bromine, chlorine).

Major Products:

The specific products depend on reaction conditions and substituents. For example:

  • Oxidation may yield carboxylic acid derivatives.
  • Reduction could lead to amine derivatives.
  • Substitution may modify the phenyl ring.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemical Biology: Used as a probe to study biological processes.

    Industry: Employed in material science or as a building block for other compounds.

Mechanism of Action

The precise mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound A : 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide ()
  • Core Structure : Shares the [1,2,4]triazolo[4,3-a]pyridine scaffold.
  • Key Differences :
    • Replaces the butanamide chain with a sulfonamide moiety.
    • Includes a 3-fluorobenzyl group and ethyl substituent.
  • Activity : Exhibits potent antimalarial activity (IC₅₀ = 2.24 µM against Plasmodium falciparum), likely due to sulfonamide’s role in falcipain-2 inhibition .
Compound B : 4-(6-Methoxy[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)-N-[4-(4-Pyridinyl)-1,3-Thiazol-2-yl]Butanamide ()
  • Core Structure : Features a [1,2,4]triazolo[4,3-b]pyridazine ring instead of triazolo[4,3-a]pyridine.
  • Key Differences: Pyridazine core alters electron distribution and hydrogen-bonding capacity.
  • Implications : The pyridazine core may reduce metabolic stability compared to pyridine-based analogs. The thiazole group could improve target specificity for kinase inhibitors .
Compound C : 3-(4-(Benzyloxy)-3-Methoxyphenyl)-[1,2,4]Triazolo[4,3-a]Pyridine ()
  • Core Structure : Matches the triazolo[4,3-a]pyridine scaffold.
  • Key Differences :
    • Lacks the butanamide chain; instead, a benzyloxy-methoxyphenyl group is attached.
  • Synthesis : Prepared via oxidative ring closure using sodium hypochlorite, a greener method compared to chromium-based oxidants .
Antimalarial Activity
  • Sulfonamide-containing triazolopyridines (e.g., Compound A) show superior antimalarial potency (IC₅₀ = 2.24 µM) compared to non-sulfonamide analogs . The target compound’s butanamide group may reduce efficacy against falcipain-2 but improve solubility.

Data Table: Key Structural and Pharmacological Comparisons

Compound Core Structure Key Substituents Bioactivity (IC₅₀) Synthesis Method
Target Compound [1,2,4]Triazolo[4,3-a]pyridine Butanamide, 4-methoxyphenyl Not reported Likely oxidative cyclization
Compound A () [1,2,4]Triazolo[4,3-a]pyridine Sulfonamide, 3-fluorobenzyl, ethyl 2.24 µM (antimalarial) Multi-step sulfonation
Compound B () [1,2,4]Triazolo[4,3-b]pyridazine Thiazol-2-yl, pyridinyl Not reported Unclear (patent data)
Compound C () [1,2,4]Triazolo[4,3-a]pyridine Benzyloxy-methoxyphenyl Not reported Green oxidation (NaClO)

Biological Activity

N-(4-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and antitumor effects. This article compiles recent research findings, including structure-activity relationships (SARs), synthesis methods, and biological evaluations.

Chemical Structure and Properties

The compound features a triazolo-pyridine moiety, which is known for its diverse biological activities. The presence of the 4-methoxyphenyl group is significant as it can influence the compound's pharmacological properties.

Anti-inflammatory Activity

Research has shown that derivatives of triazolo-pyridine compounds exhibit notable anti-inflammatory properties. For instance, a study indicated that various synthesized derivatives were evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes. The results demonstrated that certain compounds significantly suppressed COX-1 and COX-2 activities, which are crucial mediators in inflammatory processes.

Table 1: Inhibitory Activity of Compounds Against COX Enzymes

CompoundIC50 (COX-1) μMIC50 (COX-2) μM
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
This compoundTBDTBD

The specific IC50 values for this compound have not been reported in the current literature but are expected to be comparable based on structural similarities with other tested compounds.

Antitumor Activity

The antitumor potential of triazolo-pyridine derivatives has also been explored. Studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

A notable study highlighted the effectiveness of certain triazolo-pyridine derivatives against different cancer cell lines. The mechanism of action was linked to the inhibition of specific kinases involved in cancer progression.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Research indicates that modifications to the triazole or pyridine rings can significantly impact the compound's efficacy and selectivity against target enzymes or receptors.

Key Findings:

  • Substituents on the phenyl ring can enhance anti-inflammatory activity.
  • The position and type of substituents on the triazole ring influence antitumor potency.

Case Studies

Several case studies have investigated the pharmacological effects of related compounds:

  • In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of triazolo-pyridine derivatives through carrageenan-induced paw edema tests.
  • Cell Line Studies : Various cancer cell lines were treated with synthesized derivatives to evaluate cytotoxicity and apoptosis induction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.